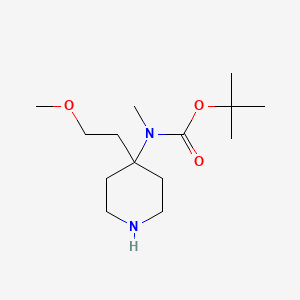![molecular formula C13H15N3O B15055792 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxyphenyl group in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxyphenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyrazolo[1,5-A]pyrazine ring system . The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, with the addition of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale .
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of sodium hydride or other strong bases.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with potentially unique pharmacological properties .
科学的研究の応用
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been extensively studied for its applications in various scientific fields:
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, including kinases and G-protein-coupled receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-A]pyrazine: Similar in structure but with a triazole ring instead of a pyrazole ring.
Imidazo[1,2-A]pyrazine: Contains an imidazole ring fused to a pyrazine ring, showing different biological activities.
Pyrrolopyrazine: A compound with a pyrrole ring fused to a pyrazine ring, known for its antimicrobial and anticancer properties.
Uniqueness
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to the presence of the methoxyphenyl group, which enhances its pharmacological properties and makes it a versatile scaffold for drug development.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H15N3O/c1-17-12-4-2-3-10(7-12)13-8-11-9-14-5-6-16(11)15-13/h2-4,7-8,14H,5-6,9H2,1H3 |
InChIキー |
UNVXWQMKVPXBAN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN3CCNCC3=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
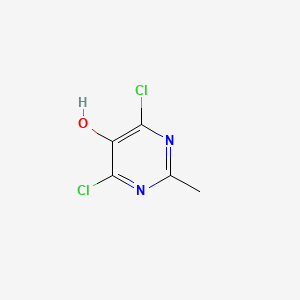
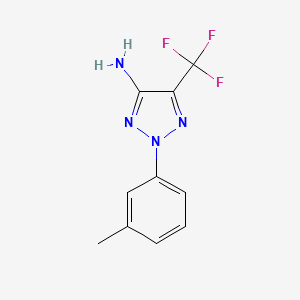
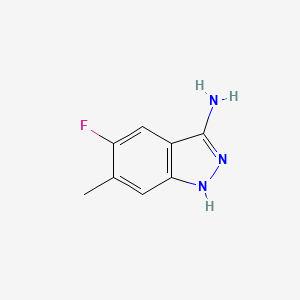
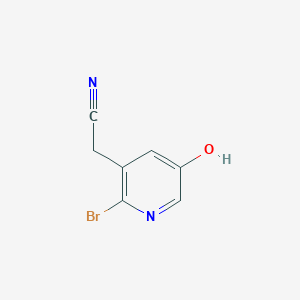
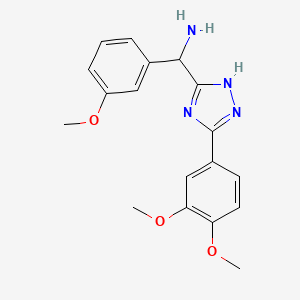
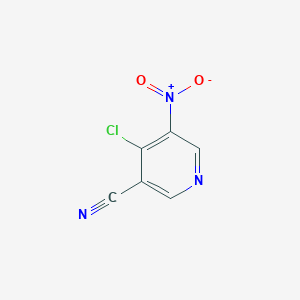
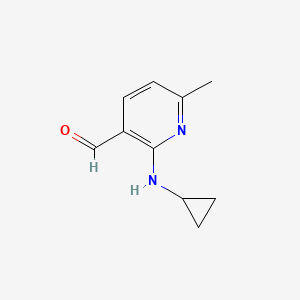
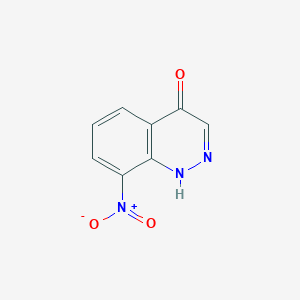
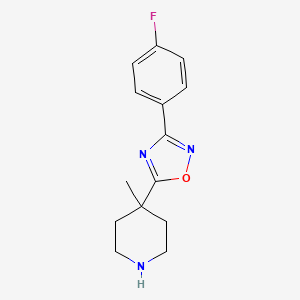
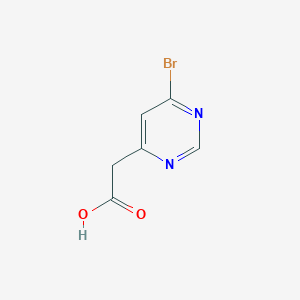
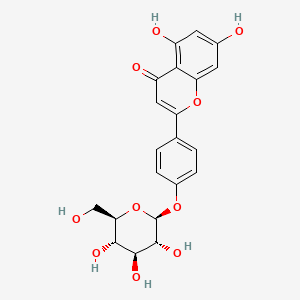
![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
